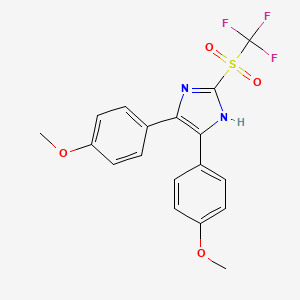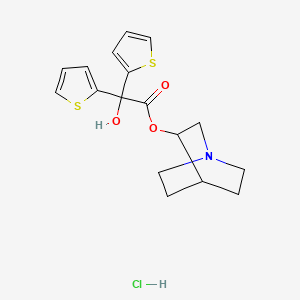
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of a glycolic acid ester linked to a quinuclidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride typically involves the esterification of glycolic acid with a quinuclidinyl derivative. The reaction conditions often require the use of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride can be compared to other quinuclidine derivatives and glycolic acid esters. Similar compounds include:
Quinuclidine, 3-(benzoyloxy)-, hydrochloride: Another ester derivative with different substituents.
Quinuclidine, 3-(acetoxy)-, hydrochloride: A simpler ester with an acetyl group.
Glycolic acid, alpha,alpha-(2-thienyl)-, 3-quinuclidinyl ester: A related compound with a single thienyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
54262-19-0 |
|---|---|
分子式 |
C17H20ClNO3S2 |
分子量 |
385.9 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C17H19NO3S2.ClH/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15;/h1-4,9-10,12-13,20H,5-8,11H2;1H |
InChI 键 |
AUIQRICJALAMCX-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



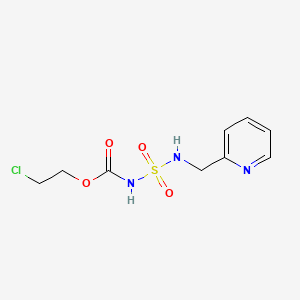
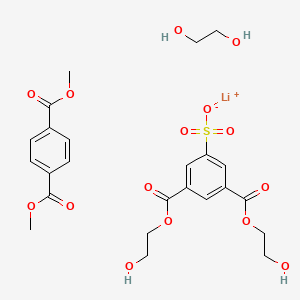

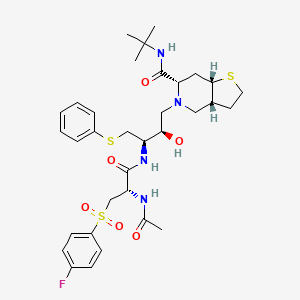
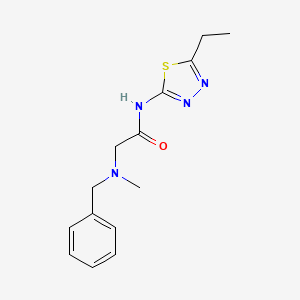
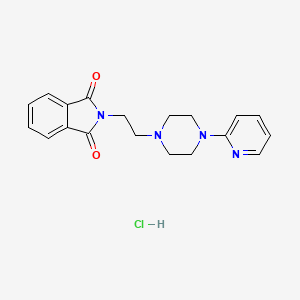
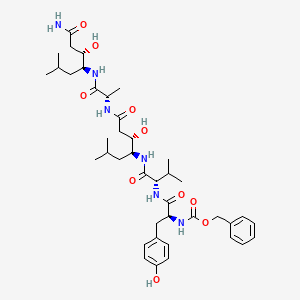
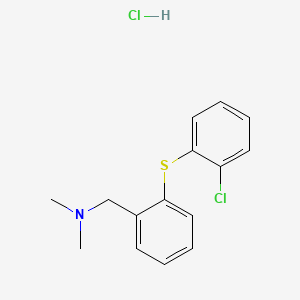
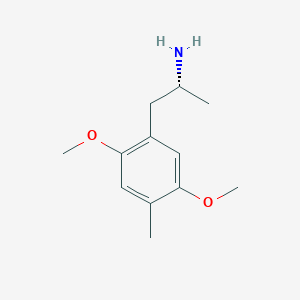
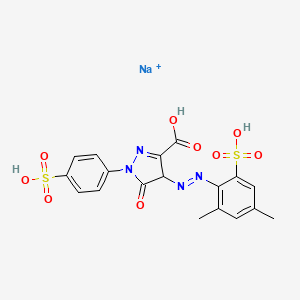
![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)

